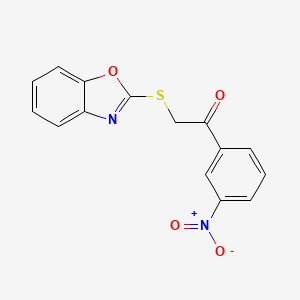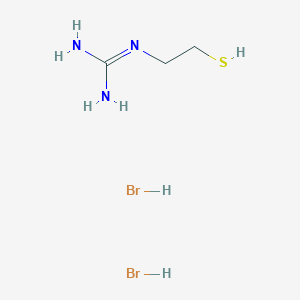
1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Übersicht
Beschreibung
1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as MPTI, is a small molecule that has shown promising results in scientific research applications. MPTI is a heterocyclic compound that contains an imidazole ring system and a thiol group.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one also inhibits the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. In addition, 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is its low toxicity, which makes it a safe and effective compound for use in scientific research. 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. One area of interest is the development of novel 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and its potential use in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBEHFTNXQKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250838 | |
| Record name | 3-(4-Methylphenyl)-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32607-35-5 | |
| Record name | 3-(4-Methylphenyl)-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32607-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3259940.png)

![6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine](/img/structure/B3259947.png)



![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)


